FICZ

Description

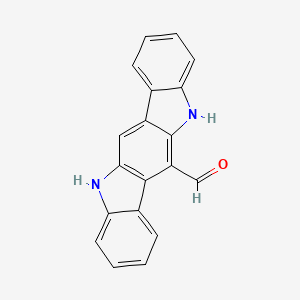

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274338 | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172922-91-7, 229020-82-0 | |

| Record name | 6-Formylindolo[3,2-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Formylindolo(3,2-b)carbazole discovery and history

An In-Depth Technical Guide to 6-Formylindolo(3,2-b)carbazole (FICZ) for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (this compound) is a naturally occurring tryptophan derivative that has garnered significant attention as a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). Initially identified as a photoproduct of tryptophan, this compound is now recognized as a key signaling molecule involved in a diverse range of physiological and pathological processes, including immune modulation, stem cell differentiation, and carcinogenesis. Its high binding affinity for the AHR and its rapid metabolic clearance through AHR-induced cytochrome P450 enzymes create a dynamic and transient signaling system. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Discovery and History

6-Formylindolo(3,2-b)carbazole was first identified as a photooxidation product of the amino acid tryptophan upon exposure to ultraviolet (UV) light.[1][2] Its chemical structure was elucidated using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other spectroscopic techniques.[2] Initially considered a potential phototoxic compound, further research revealed its exceptionally high binding affinity for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][3] This discovery led to the hypothesis that this compound could be an endogenous ligand for the AHR, playing a role in normal physiological processes. Subsequent studies have confirmed the enzymatic formation of this compound in biological systems, independent of light exposure, further solidifying its role as a key endogenous signaling molecule.[4]

Physicochemical Properties and Quantitative Data

This compound is a planar, heterocyclic aromatic compound with the molecular formula C₁₉H₁₂N₂O and a molecular weight of 284.3 g/mol .[3] Its key biological activity is defined by its interaction with the AHR and its subsequent metabolism by cytochrome P450 enzymes, primarily CYP1A1. A summary of important quantitative data is presented in Table 1.

| Parameter | Value | Species/Cell Line | Reference |

| AHR Binding Affinity (Kd) | 70 pM | Not specified | [3] |

| ~400 nM | Drosophila AHR (mutant) | [5] | |

| CYP1A1 Induction (EC50) | 0.016 nM (3h) | Chicken Embryo Hepatocytes | [3] |

| 0.80 nM (8h) | Chicken Embryo Hepatocytes | [3] | |

| 11 nM (24h) | Chicken Embryo Hepatocytes | [3] | |

| 0.6 nM (6h) | Zebrafish Embryos (CYP1A) | [6] | |

| 0.5 nM (6h) | Zebrafish Embryos (CYP1B1) | [6] | |

| CYP1A1 Inhibition (IC50) | Potent inhibitor | Human cDNA-expressed CYP1A1 | [1] |

Table 1: Quantitative data for 6-Formylindolo(3,2-b)carbazole (this compound)

Signaling Pathway and Regulatory Feedback Loop

This compound exerts its biological effects primarily through the activation of the AHR signaling pathway. This pathway is a critical regulator of xenobiotic metabolism and also plays a significant role in various physiological processes.

Caption: AHR signaling pathway activated by this compound.

A key feature of this compound-mediated AHR signaling is a negative feedback loop involving the induction of CYP1A1. This compound is a potent inducer of CYP1A1, and in turn, CYP1A1 is the primary enzyme responsible for the metabolic clearance of this compound. This creates a transient signaling cascade where the duration and intensity of AHR activation are tightly regulated.

References

- 1. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (this compound) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

6-Formylindolo(3,2-b)carbazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan derivative that has garnered significant attention as a potent endogenous agonist of the aryl hydrocarbon receptor (AhR). Its high binding affinity and subsequent rapid metabolic degradation via a cytochrome P450-dependent feedback loop make it a unique tool for studying AhR signaling in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of this compound, complete with experimental methodologies and visual representations of key pathways and workflows.

Chemical and Physical Properties

This compound is a heterocyclic compound with a rigid, planar structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂N₂O | [1] |

| Molecular Weight | 284.31 g/mol | [2] |

| CAS Number | 172922-91-7 | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 175–177 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO (to 25 mM) and DMF. Sparingly soluble in aqueous solutions. | [3][5] |

| UV-Vis Absorption Maxima (λmax) | 214, 226, 249, 307, 334, 383, 454 nm | [3][6] |

| Aryl Hydrocarbon Receptor (AhR) Binding Affinity (Kd) | 7 x 10⁻¹¹ M (70 pM) | [5][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were reported for this compound in DMSO-d₆[4]:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.51 (1H, s), 10.95 (1H, s), 8.72 (1H, d, J = 8.3 Hz), 8.49 (1H, s), 8.28 (1H, d, J = 7.8 Hz), 7.69 (1H, d, J = 8.0 Hz), 7.54 (1H, d, J = 8.0 Hz), 7.45 (2H, m), 7.19 (2H, m).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5, 142.1, 141.6, 136.2, 135.6, 126.7, 126.6, 125.4, 123.8, 122.1, 121.7, 120.8, 120.5, 119.1, 118.2, 112.0, 111.2, 107.2, 105.6.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the expected characteristic infrared absorption peaks for this compound would include:

-

N-H stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the indole N-H groups.

-

Aromatic C-H stretching: Peaks typically appearing just above 3000 cm⁻¹.

-

C=O stretching: A strong, sharp peak in the region of 1650-1700 cm⁻¹ due to the aldehyde carbonyl group.

-

C=C stretching: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic carbazole framework.

-

C-N stretching: Bands in the 1200-1350 cm⁻¹ range.

Synthesis of 6-Formylindolo(3,2-b)carbazole

Several synthetic routes to this compound have been reported. A common and effective approach is the double Fischer indolization. More recently, a gram-scale synthesis has been developed, making this compound more accessible for research.[7][8]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Gram-Scale Synthesis (Conceptual)

The following is a conceptual outline based on reported gram-scale synthesis methodologies.[4] For detailed experimental procedures, it is crucial to consult the primary literature.

-

Coupling of Indole Precursors: Protected indole derivatives, such as 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, are used as starting materials. These are coupled under specific reaction conditions to form a di-indolyl intermediate.

-

Cyclization: The intermediate undergoes an acid-catalyzed cyclization reaction to form the indolo(3,2-b)carbazole scaffold.

-

Deprotection and Formylation (if necessary): Depending on the specific route, deprotection of the indole nitrogens and formylation at the 6-position are carried out.

-

Purification: The crude product is purified, often by crystallization, to yield pure 6-formylindolo(3,2-b)carbazole. This avoids column chromatography for large-scale preparations.

Biological Activity and Mechanism of Action

This compound is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of this compound to AhR initiates a cascade of events leading to the expression of target genes.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the canonical AhR signaling pathway activated by this compound.

Caption: The canonical AhR signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins (Hsp90, XAP2, p23). The activated AhR-ligand complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 1A1 (CYP1A1). This leads to the transcription and translation of CYP1A1, an enzyme that efficiently metabolizes this compound, creating a rapid negative feedback loop that terminates the signal.

Experimental Protocols for Biological Assays

Cell-Based Reporter Gene Assay for AhR Activity

This assay is commonly used to screen for and characterize AhR agonists and antagonists.

-

Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a reporter plasmid is used. The plasmid contains an XRE sequence driving the expression of a reporter gene, such as luciferase or β-galactosidase.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for AhR activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.

-

Data Analysis: The reporter gene activity is normalized to cell viability or a co-transfected control plasmid. Dose-response curves are generated to determine the EC₅₀ value of this compound.

Competitive Binding Assay for AhR

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

-

Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable source, such as rat or mouse liver.

-

Incubation: The cytosolic extract is incubated with a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]-TCDD) and varying concentrations of this compound or other unlabeled competitor compounds.

-

Separation of Bound and Free Ligand: The AhR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value of this compound can be determined. This value can then be used to calculate the binding affinity (Ki).

Conclusion

6-Formylindolo(3,2-b)carbazole is a pivotal molecule for understanding the physiological roles of the aryl hydrocarbon receptor. Its well-characterized chemical properties, established synthetic routes, and potent, transient biological activity make it an invaluable tool for researchers in toxicology, immunology, and drug development. The methodologies outlined in this guide provide a foundation for the synthesis and functional characterization of this compound in a laboratory setting.

References

- 1. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Formylindolo(3,2-b)carbazole - 2BScientific [2bscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

Elucidating the Structure of 6-Formylindolo(3,2-b)carbazole (FICZ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Formylindolo(3,2-b)carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). This document details the key spectroscopic and synthetic methodologies employed to confirm the chemical structure of this compound, presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols.

Introduction

6-Formylindolo(3,2-b)carbazole (this compound) is a tryptophan-derived metabolite that has garnered significant interest in the scientific community due to its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in a variety of physiological and toxicological processes, making this compound a crucial molecule for studying AhR signaling pathways. The definitive determination of its chemical structure was paramount for understanding its biological activity and for its use in research and drug development.

The structure of this compound (Figure 1) was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and confirmed through chemical synthesis.[1][3][4]

Figure 1. Chemical structure of 6-Formylindolo(3,2-b)carbazole (this compound).

Spectroscopic Data for Structure Elucidation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.37 | s | - | CHO |

| 11.07 | s | - | NH (indole) |

| 10.94 | s | - | NH (indole) |

| 8.30 | d | 7.8 | Aromatic CH |

| 8.19 | d | 7.8 | Aromatic CH |

| 8.06 | s | - | Aromatic CH |

| 7.75 | dd | 18.9, 7.8 | Aromatic CH (2H) |

| 7.38 | m | - | Aromatic CH (2H) |

| 7.13 | q | 7.3 | Aromatic CH (2H) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (aldehyde) |

| 142.1, 141.6 | Aromatic C (quaternary) |

| 136.2, 135.8, 135.6, 134.3 | Aromatic C (quaternary) |

| 126.7, 126.6, 125.9, 125.4 | Aromatic CH |

| 123.8, 123.0, 122.9, 122.1 | Aromatic CH |

| 121.7, 121.2, 120.8, 120.6, 120.5 | Aromatic CH |

| 119.1, 118.2, 118.1, 118.0, 117.0 | Aromatic CH |

| 112.0, 111.2, 111.1, 110.6 | Aromatic C (quaternary) |

| 107.2, 105.6, 100.1 | Aromatic CH |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 6-Formylindolo(3,2-b)carbazole

| m/z | Interpretation |

| 284.09 | [M]⁺ (Molecular Ion) |

| 256 | [M-CO]⁺ |

| 255 | [M-CHO]⁺ |

| 254 | [M-CH₂O]⁺ |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (indole) |

| ~1694 | C=O stretching (aldehyde) |

| ~1626 | C=C stretching (aromatic) |

| ~1450 | C-H bending (aromatic) |

| ~750 | C-H out-of-plane bending (aromatic) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 6-Formylindolo(3,2-b)carbazole

A gram-scale synthesis of this compound has been reported, making this important compound more accessible for research. The following is a representative synthetic protocol.

Materials:

-

1-(Phenylsulfonyl)-1H-indole

-

1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde

-

n-Butyllithium (n-BuLi)

-

Lithium aluminium hydride (LiAlH₄)

-

Ethyl chloroformate (EtO₂CCOCl)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanesulfonic acid (MeSO₃H)

-

Borane dimethyl sulfide complex (BH₃·Me₂S)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Dioxane

Procedure:

The synthesis involves a multi-step process that begins with readily available starting materials.[5] A key challenge in the synthesis is the poor solubility of the carbazole intermediates, often necessitating crystallization for purification rather than column chromatography.

NMR Spectroscopy

Instrumentation:

-

Bruker 400 MHz spectrometer or equivalent.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded at room temperature.

-

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

For ESI, the sample was introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

For EI, a solid probe was used.

-

Mass spectra were acquired in positive ion mode.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

A small amount of this compound was mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film was cast from a solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

The IR spectrum was recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate key pathways and workflows related to 6-Formylindolo(3,2-b)carbazole.

Conclusion

The structural elucidation of 6-Formylindolo(3,2-b)carbazole has been rigorously established through the combined application of advanced spectroscopic techniques and confirmed by chemical synthesis. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology who are investigating the role of this compound and the Aryl Hydrocarbon Receptor in health and disease. The availability of a scalable synthesis will undoubtedly facilitate further exploration of this potent endogenous signaling molecule.

References

Endogenous Synthesis of 6-Formylindolo(3,2-b)carbazole (FICZ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in a myriad of physiological and pathological processes. Arising from the essential amino acid tryptophan, this compound is generated through both light-dependent and -independent pathways, positioning it as a critical signaling molecule at the interface of environmental stimuli and cellular responses. Its rapid, AHR-mediated degradation by cytochrome P450 enzymes establishes a tightly regulated feedback loop, underscoring its role as a transient but powerful biological mediator. This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, detailing the biosynthetic pathways, key enzymatic reactions, and experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its complex biology. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic and pathological implications of the this compound-AHR signaling axis.

Introduction

6-Formylindolo(3,2-b)carbazole (this compound) is a tryptophan-derived metabolite that has garnered significant attention as a high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2] Initially identified as a photoproduct of tryptophan upon exposure to ultraviolet (UV) radiation, subsequent research has unveiled intricate light-independent enzymatic pathways for its synthesis.[2][3] The AHR, once primarily studied in the context of xenobiotic metabolism, is now recognized as a key regulator of immunity, development, and cellular homeostasis, with this compound being a pivotal endogenous signaling molecule in these processes.

The biological significance of this compound is intrinsically linked to its dynamic regulation. It is a potent inducer of its own metabolism through the AHR-mediated upregulation of cytochrome P450 enzymes, particularly CYP1A1, creating a rapid negative feedback loop.[3][4] This transient nature of this compound signaling contrasts with the persistent activation of the AHR by xenobiotic ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Understanding the endogenous synthesis of this compound is therefore crucial for elucidating its physiological roles and its potential as a therapeutic target.

This guide provides a detailed overview of the known pathways of endogenous this compound synthesis, presents quantitative data on key parameters, and offers experimental protocols for the investigation of this important signaling molecule.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound originates from the amino acid tryptophan and can proceed through multiple pathways, which can be broadly categorized as light-dependent and light-independent. The central precursor in many of these pathways is indole-3-acetaldehyde (I3A).

Light-Dependent Synthesis

The initial discovery of this compound was as a photoproduct of tryptophan. Exposure of tryptophan solutions to UVA and UVB radiation leads to the formation of this compound.[2] This process is relevant in sun-exposed tissues like the skin, where UVB radiation can induce the formation of this compound in keratinocytes.[5][6] The light-dependent formation of this compound is enhanced by the presence of hydrogen peroxide (H₂O₂).[2]

Light-Independent Synthesis

Multiple light-independent pathways contribute to the systemic formation of this compound. These pathways involve both enzymatic and non-enzymatic steps and utilize tryptophan and its metabolites as substrates.

Tryptophan can be decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Tryptamine is then oxidatively deaminated by monoamine oxidases (MAO-A and MAO-B) to yield indole-3-acetaldehyde (I3A).[5] I3A can subsequently undergo non-enzymatic rearrangement to form this compound.

Tryptophan can be converted to indole-3-pyruvic acid (I3P) through transamination by tryptophan aminotransferases or oxidative deamination by L-amino acid oxidases (LAAO).[7][8] I3P can then be decarboxylated to form I3A, which serves as a precursor for this compound. This pathway is utilized by both host enzymes and commensal microbiota, such as Malassezia species on the skin.[8]

Hydrogen peroxide (H₂O₂) alone, in the absence of light, can convert tryptophan to this compound.[2] Given that H₂O₂ is a common byproduct of cellular metabolism, this pathway may contribute to basal levels of this compound.

The following diagram illustrates the convergent pathways of endogenous this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data related to this compound synthesis and activity.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Monoamine Oxidase-A | Tryptamine | Human Cerebral Cortex | ~20 - 30 | ~0.5 - 1.0 | [5] |

| Monoamine Oxidase-B | Tryptamine | Human Cerebral Cortex | ~20 - 30 | ~0.5 - 1.0 | [5] |

| L-Amino Acid Oxidase (StaO) | L-Tryptophan | Streptomyces sp. | 19 | Not Reported | [9] |

| L-Amino Acid Oxidase (VioA) | L-Tryptophan | Chromobacterium violaceum | 30 | Not Reported | [9] |

| L-Amino Acid Oxidase (Pl-LAAO) | L-Tryptophan | Pseudoalteromonas luteoviolacea | 340 | kcat = 136 s⁻¹ | [7][10] |

| Tryptophan Aminotransferase (MfTam1) | L-Tryptophan | Malassezia furfur | low millimolar range | Not Reported | [8] |

Table 2: this compound Activity and Cellular Responses

| Parameter | Cell Line / System | Value | Conditions | Reference |

| AHR Activation (EC₅₀) | ||||

| CYP1A1 Reporter Assay | Engineered Cell Line | ~10 nM | [11] | |

| Cellular Effects | ||||

| Caspase-3 Induction (Apoptosis) | HaCaT Keratinocytes | 10-fold increase | 100 nM this compound + 5 J/cm² UVA | [5] |

| Inhibition of Cell Viability | SCC-25 Carcinoma Cells | ~75% reduction | 10 nM this compound + UVA | [10] |

| Upregulation of CYP1A1 Expression | HL-60 Cells | Significant increase | 100 nM this compound | [9] |

| UV-Induced Effects | ||||

| Inhibition of DNA Repair (NER) | HaCaT Keratinocytes | ~40% reduction | 200 nM this compound + 60 kJ/m² UVA | [6] |

| Increased Inflammatory Gene Expression | HaCaT Keratinocytes | Significant increase | UVB irradiation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of endogenous this compound synthesis.

Cell Culture and this compound Treatment

-

Cell Lines: Human keratinocyte cell lines such as HaCaT are commonly used for studying UV-induced this compound formation and its effects.[5][6][12][13][14][15]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.

UV Irradiation of Cells

-

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Before irradiation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a thin layer of PBS to avoid UV absorption by the medium components.

-

Irradiate the cells with a calibrated UVA or UVB source. The dose of UV radiation should be monitored with a radiometer.

-

After irradiation, replace the PBS with fresh culture medium and incubate for the desired time before analysis.

-

Extraction of this compound from Cells for LC-MS/MS Analysis

-

Materials:

-

PBS

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Cell scraper

-

-

Protocol:

-

After treatment, place the culture plates on ice.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

-

Quantification of this compound by LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm XB-C18).[7]

-

Mobile Phase A: Water with 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Gradient: A linear gradient from low to high organic phase (e.g., 10% to 95% B over several minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[16]

-

MRM Transitions (Example for this compound):

-

Precursor Ion (Q1): m/z 285.1

-

Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion of a standard. Common fragments would result from the loss of CO (m/z 257.1) and other parts of the molecule. Two transitions are typically monitored for each analyte: one for quantification and one for qualification.[16]

-

-

-

Quantification: A standard curve is generated using serial dilutions of a pure this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.

Monoamine Oxidase (MAO) Activity Assay

This protocol is adapted from commercially available kits and general procedures.[4][17][18]

-

Principle: The activity of MAO is determined by measuring the production of H₂O₂ following the oxidative deamination of a substrate like tryptamine. The H₂O₂ is then detected using a fluorometric probe.

-

Materials:

-

MAO source (e.g., mitochondrial fractions from tissue homogenates or recombinant human MAO-A/B).

-

Tryptamine hydrochloride (substrate).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent (or another suitable fluorogenic probe).

-

H₂O₂ for standard curve.

-

MAO inhibitors (clorgyline for MAO-A, pargyline for MAO-B) for specificity control.

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.

-

Add the MAO-containing sample to the wells of a black 96-well plate.

-

To initiate the reaction, add the tryptamine substrate to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at several time points or at a fixed endpoint.

-

Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.

-

Calculate the MAO activity as nmol of H₂O₂ produced per minute per mg of protein.

-

L-Amino Acid Oxidase (LAAO) Activity Assay

This protocol is based on general spectrophotometric methods for LAAO.[7][19][20]

-

Principle: The oxidative deamination of L-tryptophan by LAAO produces an α-keto acid, ammonia, and H₂O₂. The H₂O₂ produced can be measured in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

-

Materials:

-

LAAO source (e.g., purified enzyme or cell lysate).

-

L-tryptophan (substrate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Horseradish peroxidase (HRP).

-

4-Aminoantipyrine.

-

Phenol.

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.

-

Add the LAAO-containing sample to the wells of a clear 96-well plate.

-

Initiate the reaction by adding L-tryptophan to the wells.

-

Incubate the plate at a suitable temperature (e.g., 37°C).

-

Measure the absorbance at 505 nm, which corresponds to the formation of a quinoneimine dye.

-

The rate of increase in absorbance is proportional to the LAAO activity.

-

CYP1A1 Activity Assay (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure CYP1A1 activity.[18]

-

Principle: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin.

-

Materials:

-

Microsomes from cells or tissues expressing CYP1A1 (e.g., liver microsomes from treated animals or microsomes from cells overexpressing CYP1A1).

-

7-Ethoxyresorufin.

-

NADPH.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Resorufin for standard curve.

-

-

Protocol:

-

Prepare a reaction mixture containing the microsomal sample in assay buffer.

-

Add 7-ethoxyresorufin to the mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C.

-

Stop the reaction by adding a solvent like acetonitrile.

-

Measure the fluorescence of resorufin (Ex/Em = ~530/590 nm).

-

Quantify the amount of resorufin produced using a standard curve.

-

Calculate the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.

-

Signaling and Regulatory Feedback

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). The this compound-AHR signaling pathway and its negative feedback regulation are critical for maintaining cellular homeostasis.

Upon entering the cell, this compound binds to the cytosolic AHR, which is complexed with heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of HSP90 and the translocation of the AHR into the nucleus. In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1. This binding initiates the transcription of CYP1A1, leading to the synthesis of CYP1A1 protein. The CYP1A1 enzyme, in turn, metabolizes this compound into inactive products, thereby reducing the concentration of the AHR agonist and terminating the signal. This constitutes a potent negative feedback loop that ensures the transient nature of this compound-mediated AHR activation.[3][4][17][21]

Conclusion

The endogenous synthesis of 6-Formylindolo(3,2-b)carbazole represents a fascinating and physiologically important area of research. As a potent, endogenously produced AHR ligand, this compound is a key signaling molecule that integrates environmental cues, such as UV radiation, with cellular responses. Its intricate network of light-dependent and -independent biosynthetic pathways, coupled with a rapid and efficient metabolic clearance, highlights the dynamic nature of AHR signaling in maintaining homeostasis.

The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the synthesis and function of this compound. A deeper understanding of these processes will be instrumental in unraveling the complex roles of the AHR in health and disease and may pave the way for the development of novel therapeutic strategies targeting the this compound-AHR axis for a range of conditions, including inflammatory skin diseases, autoimmune disorders, and cancer. Further research is warranted to fully elucidate the tissue-specific regulation of this compound synthesis and to precisely quantify its endogenous levels in various physiological and pathological states.

References

- 1. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Messenger of Light in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative stress induced by UVA photoactivation of the tryptophan UVB photoproduct 6-formylindolo[3,2-b]carbazole (this compound) inhibits nucleotide excision repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of tryptophan aminotransferase 1 of Malassezia furfur, the key enzyme in the production of indolic compounds by M. furfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. t2r2.star.titech.ac.jp [t2r2.star.titech.ac.jp]

- 10. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UV-Irradiation- and Inflammation-Induced Skin Barrier Dysfunction Is Associated with the Expression of Olfactory Receptor Genes in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparative study of UV-induced cell signalling pathways in human keratinocyte-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. forensicrti.org [forensicrti.org]

- 17. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Biological Role of 6-Formylindolo(3,2-b)carbazole (FICZ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring, high-affinity endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1] Derived from the photo-oxidation of the essential amino acid tryptophan, this compound represents a key physiological signaling molecule. Its transient and potent activation of the AhR signaling pathway, followed by rapid metabolic degradation, establishes a delicate feedback loop that influences a spectrum of biological processes, from cell proliferation and differentiation to apoptosis.[2] This technical guide provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction

The Aryl Hydrocarbon Receptor (AhR) has long been studied in the context of toxicology, primarily due to its activation by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, the discovery of endogenous ligands such as this compound has shifted the paradigm, highlighting the AhR's crucial role in normal physiological processes. This compound, with a binding affinity in the picomolar range, is one of the most potent endogenous AhR ligands identified to date.[3][4] It is formed through the exposure of tryptophan to UV light or through oxidative stress. Its presence in human urine suggests it is a continuously produced endogenous signaling molecule. Understanding the multifaceted biological activities of this compound is critical for harnessing the therapeutic potential of the AhR pathway in areas such as immunology, oncology, and dermatology.

Mechanism of Action: The AhR Signaling Pathway

The biological effects of this compound are primarily mediated through its binding to and activation of the AhR. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

A key target gene of the AhR pathway is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme. This enzyme is responsible for the metabolic degradation of this compound, creating a negative feedback loop that ensures the transient nature of the AhR signaling initiated by this compound.[1][2]

Diagram of the this compound-Mediated AhR Signaling Pathway

Caption: this compound-mediated activation of the Aryl Hydrocarbon Receptor signaling pathway.

Biological Roles and Downstream Effects

The activation of the AhR by this compound leads to a diverse array of biological outcomes, which are often concentration-dependent.

Regulation of Cell Growth and Apoptosis

This compound exhibits a biphasic effect on cell proliferation. At low concentrations, it can stimulate cell growth, while at higher concentrations, it tends to inhibit proliferation and induce apoptosis.[5] This dual functionality underscores the importance of the tight regulation of this compound levels in maintaining cellular homeostasis. The pro-apoptotic effects of high this compound concentrations are often associated with sustained CYP1A1 activity, leading to oxidative stress and the activation of mitochondrial-dependent apoptotic pathways.[5]

Immune Modulation

This compound is a significant modulator of the immune system. The transient activation of AhR by this compound can have both pro-inflammatory and anti-inflammatory effects, depending on the cellular context and the dose. For instance, low levels of this compound can be pro-inflammatory and enhance resistance to pathogens, while higher doses can be immunosuppressive.[2] this compound has been shown to influence the differentiation of T helper cells and regulate the production of cytokines.[6]

Xenobiotic Metabolism

A primary and well-characterized role of the this compound-AhR axis is the induction of xenobiotic-metabolizing enzymes, most notably CYP1A1. This rapid induction is part of a physiological defense mechanism to metabolize and eliminate foreign compounds as well as endogenous ligands like this compound itself.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with the AhR and its downstream effects.

| Parameter | Value | Cell/System | Comments | Reference(s) |

| Binding Affinity (Kd) | 70 pM | Not specified | High-affinity binding to the Aryl Hydrocarbon Receptor. | [3][4] |

| EC50 (EROD activity, 3h) | 0.016 nM | Chicken Embryo Hepatocytes (CEH) | Demonstrates potent induction of CYP1A1 activity. | [4] |

| EC50 (EROD activity, 8h) | 0.80 nM | Chicken Embryo Hepatocytes (CEH) | Time-dependent increase in EC50 reflects this compound metabolism. | [4] |

| EC50 (EROD activity, 24h) | 11 nM | Chicken Embryo Hepatocytes (CEH) | Continued increase in EC50 due to metabolic clearance. | [4] |

| LC50 (Cell Viability) | ~14,000 nM | Chicken Embryo Hepatocytes (CEH) | High concentrations are required for significant cytotoxicity. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's biological role. Below are protocols for key experiments.

Determination of AhR Binding Affinity (Kd) by Radioligand Binding Assay

This protocol is a representative method for determining the equilibrium dissociation constant (Kd) of a ligand for the AhR using a radiolabeled competitor.

Materials:

-

Test compound (this compound)

-

Radiolabeled AhR ligand (e.g., [³H]TCDD)

-

Unlabeled competitor (e.g., TCDF) for non-specific binding determination

-

Cytosolic protein extract from a suitable source (e.g., mouse liver)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the radiolabeled ligand.

-

In a series of tubes, incubate a constant amount of cytosolic protein with increasing concentrations of the radiolabeled ligand.

-

For the determination of non-specific binding, a parallel set of tubes is prepared with the addition of a saturating concentration of an unlabeled AhR ligand.

-

Incubate the mixtures for a sufficient time at an appropriate temperature (e.g., 2 hours at 20°C) to reach equilibrium.

-

Separate the bound from the free radioligand by adding HAP slurry and washing.

-

Quantify the amount of bound radioligand in each tube using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of the free radioligand and fit the data to a saturation binding curve using non-linear regression to determine the Kd and Bmax.

Measurement of CYP1A1 Induction via Ethoxyresorufin-O-Deethylase (EROD) Assay

This assay measures the enzymatic activity of CYP1A1, which is induced by AhR agonists like this compound.

Materials:

-

Hepa-1 or other suitable cells

-

This compound

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard)

-

NADPH

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and prepare a microsomal fraction or use a whole-cell lysate.

-

Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH to the cell lysate.

-

Incubate at 37°C.

-

Stop the reaction and measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Normalize the EROD activity to the total protein concentration in each sample.

Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells treated with this compound

-

Annexin V conjugated to a fluorophore (e.g., FITC)

-

Propidium Iodide (PI) or another viability dye

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include appropriate positive and negative controls.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Diagram of the Apoptosis Assay Workflow

Caption: Experimental workflow for assessing this compound-induced apoptosis via Annexin V staining.

Conclusion

6-Formylindolo(3,2-b)carbazole is a potent endogenous AhR agonist that plays a critical role in a variety of physiological processes. Its ability to transiently activate the AhR signaling pathway and its subsequent rapid metabolism provide a sophisticated mechanism for regulating gene expression, immune function, and cellular homeostasis. The dual, concentration-dependent effects of this compound on cell proliferation and apoptosis highlight the complexity of AhR signaling and present both opportunities and challenges for therapeutic intervention. A thorough understanding of this compound's biological role, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and drug development professionals seeking to modulate the AhR pathway for therapeutic benefit.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. kumc.edu [kumc.edu]

- 5. revvity.com [revvity.com]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

6-Formylindolo(3,2-b)carbazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 6-Formylindolo(3,2-b)carbazole (FICZ)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Formylindolo(3,2-b)carbazole (this compound) is a potent, endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor critical in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1][2] Derived from the amino acid tryptophan, this compound exhibits exceptionally high affinity for the AHR, initiating a cascade of signaling events that are tightly controlled by a negative feedback loop involving its own metabolic degradation.[1][3] This guide provides a detailed examination of this compound's mechanism of action, presenting quantitative data, key experimental protocols, and visual diagrams of its core signaling pathways to offer a comprehensive resource for research and development.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The primary mechanism of action for this compound is the activation of the AHR signaling pathway. This compound is recognized as the endogenous ligand with the highest affinity for the AHR reported to date.[1]

1.1. Canonical Pathway Activation

In its inactive state, the AHR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90). The binding of this compound to the AHR's ligand-binding domain induces a conformational change, leading to the dissociation of these chaperone proteins. This allows the this compound-AHR complex to translocate into the nucleus.

Inside the nucleus, the activated AHR complex dimerizes with the AHR Nuclear Translocator (ARNT). This new heterodimer, AHR/ARNT, functions as a transcription factor. It binds to specific DNA sequences known as AHR Response Elements (AHREs), located in the promoter regions of target genes.[3] The most prominent and well-studied of these target genes is CYP1A1, which encodes the cytochrome P450 1A1 enzyme.[3]

References

- 1. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

6-Formylindolo(3,2-b)carbazole (FICZ): A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Unlike classical natural products isolated from a single organism, this compound originates from the ubiquitous amino acid L-tryptophan through diverse formation pathways, including photochemical reactions and enzymatic processes mediated by microbiota and mammalian enzymes. Its transient nature and potent bioactivity necessitate sensitive and specific analytical methods for its detection and quantification in complex biological matrices. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its analysis, a summary of its reported concentrations, and a description of its primary signaling pathway.

Natural Sources and Biosynthesis of this compound

This compound is not stored in significant quantities within any specific organism but is rather continuously formed from L-tryptophan through two primary mechanisms: photochemical and enzymatic synthesis.

1.1. Photochemical Formation:

Exposure of tryptophan-containing solutions, such as cell culture media, to ultraviolet (UV) or even visible light leads to the photo-oxidation of tryptophan and the formation of this compound.[1][2] This process is considered a significant source of AHR activation in in vitro cell cultures. The formation is dependent on the presence of photosensitizers like riboflavin and is influenced by the intensity and wavelength of the light source.

1.2. Enzymatic Formation:

-

Microbiota: The skin commensal yeast, Malassezia furfur, has been identified as a significant producer of this compound.[3][4] Strains of Malassezia cultured on media containing tryptophan as the sole nitrogen source have been shown to produce detectable levels of this compound, suggesting a role for the skin microbiome in modulating AHR activity.[3]

-

Endogenous Mammalian Enzymes: this compound can be formed endogenously in mammals through the metabolic conversion of tryptophan. The initial steps involve the conversion of tryptophan to indole-3-pyruvate and tryptamine, which are then further metabolized to indole-3-acetaldehyde. This intermediate can then undergo condensation and oxidation to form this compound.[2]

Quantitative Data on this compound Abundance

The concentration of this compound in biological systems is typically low and transient due to its rapid metabolism, primarily by CYP1A1 enzymes. The following tables summarize reported concentrations and potencies of this compound from various sources.

Table 1: Quantification of this compound in Biological Samples

| Biological Matrix | Organism/Cell Line | Condition | Concentration/Amount | Reference |

| Culture Extract | Malassezia furfur | Isolated from seborrheic dermatitis | 0.23 ± 0.08 µg/mg of extract | [3] |

| Culture Extract | Malassezia furfur | Isolated from healthy subjects | 0.05 ± 0.02 µg/mg of extract | [3] |

| Heart Tissue | Mouse | Intraperitoneal injection (5 mg/kg) | Not explicitly quantified, but shown to activate AHR pathway | [5] |

Table 2: In Vitro Potency of this compound

| Cell Line | Assay | EC50 Value | Reference |

| Hepa-1c1c7 | EROD induction (3h) | 34 pM | [6] |

| Hepa-1c1c7 | EROD induction (24h) | 830 pM | [6] |

| LS180 | CYP1A1 reporter gene assay | 10 nM | [7] |

Experimental Protocols

Accurate quantification of this compound requires sensitive analytical techniques due to its low endogenous concentrations and susceptibility to degradation. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

3.1. Extraction of this compound from Malassezia furfur Cultures

This protocol is adapted from studies investigating this compound production by skin commensal yeasts.[3][4]

-

Culture: Grow Malassezia furfur strains on a suitable agar medium containing L-tryptophan as the primary nitrogen source in the dark to prevent photochemical formation of indole derivatives.

-

Extraction: After a sufficient incubation period (e.g., 7 days), extract the agar cultures with ethyl acetate.

-

Washing and Evaporation: Wash the ethyl acetate extract with water and then evaporate the solvent under reduced pressure to obtain a solid residue.

-

Reconstitution: Dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

3.2. Analysis of this compound by HPLC-UV

-

Chromatographic System: Utilize a reverse-phase HPLC system.

-

Column: A C18 column is suitable for the separation of this compound.

-

Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 390 nm).

-

Quantification: Quantify this compound by comparing the peak area to a standard curve prepared with a this compound reference standard.

3.3. Analysis of this compound by LC-MS/MS

For higher sensitivity and specificity, especially for endogenous samples, LC-MS/MS is the method of choice.

-

Sample Preparation:

-

Tissue: Homogenize tissue samples in an organic solvent such as acetonitrile. Centrifuge to pellet proteins and other insoluble material. Collect the supernatant.

-

Cell Culture Media: Perform a liquid-liquid or solid-phase extraction to concentrate this compound and remove interfering substances.

-

-

LC-MS/MS System:

-

Liquid Chromatography: Use a UPLC or HPLC system with a C18 column. A typical mobile phase would consist of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

-

MRM Transitions: Monitor for specific Multiple Reaction Monitoring (MRM) transitions for this compound. The exact m/z values for the precursor and product ions should be optimized using a this compound standard.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification to correct for matrix effects and variations in extraction recovery.

Signaling Pathway and Biological Role

This compound is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AHR). The binding of this compound to the cytosolic AHR complex triggers a signaling cascade with significant physiological consequences.

4.1. The Canonical AHR Signaling Pathway

The primary signaling pathway initiated by this compound involves its binding to the AHR, which is complexed with chaperone proteins in the cytoplasm. This binding event leads to a conformational change, dissociation of the chaperones, and translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme that metabolizes this compound, thus creating a negative feedback loop that tightly regulates AHR signaling.[8]

Caption: Canonical AHR signaling pathway activated by this compound.

4.2. Biosynthesis of this compound from Tryptophan

The formation of this compound from tryptophan can occur through both light-dependent and light-independent enzymatic pathways. Both pathways converge on the intermediate indole-3-acetaldehyde.

Caption: Biosynthesis pathways of this compound from L-tryptophan.

Conclusion

6-Formylindolo(3,2-b)carbazole is a crucial endogenous signaling molecule whose formation from tryptophan is influenced by both environmental factors like light and biological processes involving the host and its microbiome. Its potent activation of the AHR signaling pathway underscores its importance in maintaining physiological homeostasis. The transient nature of this compound signaling, governed by a rapid metabolic feedback loop, highlights the need for precise and sensitive analytical methods for its study. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, offering insights into its origins, analysis, and biological functions, which are critical for harnessing its therapeutic potential and understanding its role in health and disease.

References

- 1. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Malassezia yeasts produce a collection of exceptionally potent activators of the Ah (dioxin) receptor detected in diseased human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pityriazepin and other potent AhR ligands isolated from Malassezia furfur yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Formylindolo(3,2-b)carbazole and tryptophan metabolism

An In-Depth Technical Guide to 6-Formylindolo(3,2-b)carbazole (FICZ) and its Role in Tryptophan Metabolism

Introduction

6-Formylindolo(3,2-b)carbazole (this compound) is a naturally occurring, high-affinity endogenous agonist for the Aryl Hydrocarbon Receptor (AHR).[1] Arising from the essential amino acid L-tryptophan, this compound is formed through processes such as UV-dependent photo-oxidation or oxidative stress.[2] Its presence in human urine suggests it is a physiological activator of the AHR, playing a crucial role in a variety of biological processes, including immune response modulation and xenobiotic metabolism.[2] This document provides a comprehensive technical overview of this compound, its metabolic origins, its mechanism of action through the AHR signaling pathway, and its immunomodulatory effects. It also includes detailed experimental protocols for studying this compound and its activities, along with a summary of key quantitative data.

Tryptophan Metabolism and this compound Formation

This compound is a direct downstream product of tryptophan metabolism, positioning it as a key signaling molecule linking environmental exposures and endogenous physiological responses.[2] The conversion of tryptophan to this compound can be initiated by light exposure or the presence of reactive oxygen species, highlighting a direct link between environmental stressors and the activation of AHR signaling.[2]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound exerts its biological effects primarily through the activation of the AHR, a ligand-activated transcription factor.[3] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90.[4] Upon binding of a ligand like this compound, the chaperone proteins dissociate, and the AHR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the regulatory regions of target genes.[5] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.[4][5]

The induction of CYP1A1 by this compound is a critical aspect of its biological activity. CYP1A1 is not only a target gene of AHR activation but also the primary enzyme responsible for the metabolic clearance of this compound.[6][7] This creates a rapid negative feedback loop where this compound induces its own degradation, leading to a transient activation of the AHR pathway.[6] This transient signaling is thought to be crucial for maintaining immune homeostasis.[8]

Signaling Pathway Diagram

Caption: AHR signaling pathway activated by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with the AHR and its downstream effects.

Table 1: Binding Affinities of this compound to the Aryl Hydrocarbon Receptor

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| This compound | AHR | Not Specified | 70 pM | [1][6][9] |

| [3H]TCDD | Recombinant AhR-ARNT complex | Radioligand Binding Assay | 39 ± 20 nM | [10] |

| This compound | Recombinant human AHR | Microscale Thermophoresis | 79 ± 36 nM | [10] |

Table 2: Functional Potency of this compound and its Analogs

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (3h) | 0.016 nM | [9] |

| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (8h) | 0.80 nM | [9] |

| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (24h) | 11 nM | [9] |

| Compound 11e (this compound analog) | EROD Assay | HepG2 | EC50 | 0.26 nM | [11] |

Immunomodulatory Effects of this compound

The activation of the AHR by this compound has significant consequences for the immune system, with the dose and duration of AHR activation being critical determinants of the immunological outcome.

-

Pro-inflammatory Responses: At low concentrations, this compound promotes the differentiation of naïve CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[8][12] Th17 cells are characterized by the production of cytokines such as IL-17 and IL-22.[12] This can exacerbate autoimmune conditions in some experimental models.[12]

-

Anti-inflammatory and Regulatory Responses: In contrast, higher doses of this compound, or more sustained AHR activation, can promote the differentiation of regulatory T cells (Tregs), including IL-10-producing type 1 regulatory (Tr1) cells.[8] This can lead to immunosuppressive effects.[8] High doses of this compound have been shown to inhibit renal inflammatory damage in a murine model.[8]

-

Innate Immunity: this compound also influences innate immune cells. For instance, it can up-regulate the expression of interleukin-22 (IL-22) by group 3 innate lymphoid cells (ILC3s) in the gut, which is crucial for maintaining intestinal homeostasis.[13]

Dose-Dependent Immunomodulation Workflow

Caption: Dose-dependent effects of this compound on T cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its interaction with the AHR signaling pathway.

AHR Reporter Gene Assay (Luciferase-Based)

This assay quantifies the ability of a test compound, such as this compound, to activate the AHR, leading to the expression of a reporter gene (luciferase).[5][14]

Objective: To measure the dose-dependent activation of the AHR by this compound.

Materials:

-

Human AHR reporter cell line (e.g., stably transfected with a DRE-driven luciferase reporter plasmid).[15]

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

96-well white, clear-bottom assay plates.

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a predetermined density and allow them to attach and grow for 4-6 hours.[16]

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range might be from 1 pM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).[14]

-

Cell Treatment: Remove the seeding medium from the cells and add the prepared this compound dilutions and controls to the respective wells.

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[16]

-

Luciferase Assay:

-

Remove the treatment medium.

-

Add the luciferase detection reagent to each well according to the manufacturer's instructions.[16]

-

Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.[14]

-

Data Analysis:

-

Subtract the background luminescence (from vehicle control wells).

-

Plot the relative light units (RLU) against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 value.

-

Competitive Radio-Ligand AHR Binding Assay

This assay determines the binding affinity of a non-radiolabeled ligand (like this compound) to the AHR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-TCDD).[17]

Objective: To determine the inhibitory concentration (IC50) and calculate the dissociation constant (Ki) of this compound for the AHR.

Materials:

-

Cytosolic protein extract from cells expressing AHR (e.g., murine Hepa1c1c7 cells).[17]

-

[3H]-TCDD (radiolabeled ligand).

-

This compound (unlabeled competitor).

-

Buffer (e.g., HEGT buffer).

-

Hydroxyapatite slurry.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation Setup: In microcentrifuge tubes, combine the cytosolic protein extract with a fixed concentration of [3H]-TCDD (e.g., 2 nM).[17]

-

Competitive Binding: Add increasing concentrations of this compound to the tubes. Include a vehicle control (DMSO), a non-specific binding control (a high concentration of a non-radiolabeled ligand like TCDF), and a total binding control (no competitor).[17]

-

Incubation: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.[17]

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Resuspend the final hydroxyapatite pellet in scintillation cocktail.[17]

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Quantification of CYP1A1 Gene Expression by qRT-PCR

This method measures the relative or absolute quantity of CYP1A1 mRNA in cells or tissues following treatment with this compound.[18][19]

Objective: To quantify the induction of CYP1A1 gene expression by this compound.

Materials:

-

Cells or tissues treated with this compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin).

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probes).

-

Real-time PCR instrument.

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2, 8, or 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the reference gene, and the cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene in each sample.

-

Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

-

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects.

Conclusion